molecular formula C15H11N B8538114 2-(2-Phenylethenyl)benzonitrile CAS No. 64111-88-2

2-(2-Phenylethenyl)benzonitrile

Cat. No.: B8538114
CAS No.: 64111-88-2
M. Wt: 205.25 g/mol
InChI Key: USLPZCOPYRKTGY-UHFFFAOYSA-N
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Description

2-(2-Phenylethenyl)benzonitrile is a benzonitrile derivative featuring a phenylethenyl (styryl) substituent at the ortho position of the nitrile group. This structural motif is common in pharmaceuticals, materials science, and organic synthesis due to its conjugated π-system, which enhances electronic properties and biological activity.

Properties

CAS No.

64111-88-2

Molecular Formula

C15H11N

Molecular Weight

205.25 g/mol

IUPAC Name

2-(2-phenylethenyl)benzonitrile

InChI

InChI=1S/C15H11N/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-11H

InChI Key

USLPZCOPYRKTGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2C#N

Origin of Product

United States

Comparison with Similar Compounds

Conjugation Length and Absorption Profiles

  • 9-[(E)-2-Phenylethenyl]anthracene : Absorbs up to 450 nm (visible range), ideal for light-harvesting applications.
  • 9-[(E)-2-Phenylethenyl]phenanthrene : Exhibits a hypsochromic shift (absorption up to 420 nm) due to reduced conjugation compared to anthracene derivatives .
  • 2-(4-(4-Cyanostyryl)styryl)benzonitrile: Extended conjugation from dual styryl groups enhances fluorescence, making it a commercial fluorescent brightener (C.I.199-2) .

Structural and Functional Trends

Feature This compound Analogs Impact on Properties
Halogen Substituents Chlorine (1c) Enhances cytotoxicity via hydrophobic interactions with cellular targets .
Electron-Donating Groups Methoxy (1h), dimethylamino (1k) Improve solubility and target affinity in cancer cells .
Extended Conjugation Dual styryl groups (C.I.199-2) Red-shifts absorption/emission for optical applications .
Metal Coordination Ferrocene hybrids (2FMAB, 3FMAB) Enable radical scavenging and electrochemical activity .

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